2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)-

nitrene insertion spirocyclic indole synthesis ortho-nitro chemoselectivity

2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- (CAS 671223-57-7), also known as [(3R)-5-oxooxolan-3-yl] 2-nitrobenzoate, is a chiral gamma-butyrolactone derivative bearing a 2-nitrobenzoyl ester at the 4-position with (R) absolute configuration. This compound belongs to the class of functionalized gamma-butyrolactones, which are widely employed as chiral building blocks in the synthesis of natural products, pharmaceuticals, and biologically active molecules.

Molecular Formula C11H9NO6
Molecular Weight 251.19 g/mol
CAS No. 671223-57-7
Cat. No. B12531263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)-
CAS671223-57-7
Molecular FormulaC11H9NO6
Molecular Weight251.19 g/mol
Structural Identifiers
SMILESC1C(COC1=O)OC(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C11H9NO6/c13-10-5-7(6-17-10)18-11(14)8-3-1-2-4-9(8)12(15)16/h1-4,7H,5-6H2/t7-/m1/s1
InChIKeyBMYDUCXHKAQXEP-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- (CAS 671223-57-7): Chiral Gamma-Butyrolactone Building Block for Asymmetric Synthesis


2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- (CAS 671223-57-7), also known as [(3R)-5-oxooxolan-3-yl] 2-nitrobenzoate, is a chiral gamma-butyrolactone derivative bearing a 2-nitrobenzoyl ester at the 4-position with (R) absolute configuration . This compound belongs to the class of functionalized gamma-butyrolactones, which are widely employed as chiral building blocks in the synthesis of natural products, pharmaceuticals, and biologically active molecules [1]. The ortho-nitrobenzoyl substituent confers distinct reactivity profiles compared to the more commonly encountered para-nitrobenzoyl analog (CAS 671223-58-8), enabling unique synthetic transformations such as nitrene-mediated cyclizations that are not accessible with the para-isomer [2].

Why Generic Substitution Fails for 2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- (CAS 671223-57-7): The Ortho-Nitro and Stereochemical Imperative


In-class gamma-butyrolactone derivatives cannot be considered interchangeable for procurement in asymmetric synthesis applications because three structural parameters independently govern reactivity and downstream synthetic outcomes: (i) the absolute configuration at the 4-position (R vs. S vs. racemic), which directly determines the stereochemical fidelity of final products; (ii) the regioisomeric position of the nitro group on the benzoyl ester (ortho vs. meta vs. para), which dictates the feasibility of specific transformations such as metal-catalyzed reductions, nucleophilic aromatic substitutions, and nitrene insertion reactions; and (iii) the nature of the ester leaving group, which influences hydrolysis kinetics and the conditions required for deprotection. The ortho-nitrobenzoyl group, in particular, enables reductive cyclization to spirocyclic indole derivatives that are inaccessible with the corresponding para-nitro isomer, as demonstrated by Kametani et al. [1]. Furthermore, the chiral integrity of the (R)-enantiomer is critical for applications in enantioselective synthesis, where even minor racemization can substantially reduce biological activity of the target molecule [2].

Product-Specific Quantitative Evidence Guide: 2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- (CAS 671223-57-7)


Ortho-Nitrobenzoyl Enables Nitrene-Mediated Spirocyclic Indole Formation – A Transformation Inaccessible to the Para-Nitro Analog

The ortho-nitrobenzoyl group of the target compound enables a unique reductive cyclization with triethyl phosphite to yield 4,5-dihydro-1′H-spiro[furan-3,2′-indole]-2,3′-dione, a spirocyclic indole-lactone scaffold. In the study by Kametani et al., reduction of 2-o-nitrobenzoyl-γ-butyrolactone (3) produced spiro[indole] derivative (8) as the major product, with only a trace of the 5-ethoxy analogue [1]. This transformation exploits the proximity of the ortho-nitro group to the carbonyl, which enables intramolecular nitrene insertion into the adjacent aromatic C–H bond. The para-nitro isomer (CAS 671223-58-8) is structurally incapable of this cyclization because the nitro group is positioned distally and cannot participate in the requisite intramolecular pathway.

nitrene insertion spirocyclic indole synthesis ortho-nitro chemoselectivity

Chiral (R)-Configuration at the 4-Position: Enantiomeric Purity as a Determinant of Biological Activity in Gamma-Lactone-Derived Natural Products

The (R)-absolute configuration at the 4-position of the gamma-butyrolactone ring is critical for downstream applications where stereochemistry governs biological activity. The broader class of γ-substituted-γ-butyrolactones has been synthesized via p-nitrobenzoate-protected intermediates with enantiomeric purities of 98–≥99% ee, as demonstrated by Brown et al. [1]. The physiological activity of γ-lactones often depends on optical purity and absolute configuration, especially in cases such as insect sex pheromones where the presence of even a small amount of the opposite enantiomer can greatly reduce biological activity [1].

enantioselective synthesis chiral building block optical purity

Ortho-Nitrobenzoyl as a Differentiated Ester Group: Ortho-Effect Modulates Hydrolysis Lability and Chromatographic Behavior Relative to Para- and Meta-Isomers

The ortho-nitro substituent exerts a steric and electronic 'ortho-effect' that distinguishes the 2-nitrobenzoyl ester from its 3-nitrobenzoyl and 4-nitrobenzoyl regioisomers. In related ortho-nitrobenzoate ester systems, the ortho-nitro group increases steric hindrance around the ester carbonyl, which can retard base-catalyzed hydrolysis relative to the para-nitro analog [1]. This differential lability is relevant for protecting group strategies where selective deprotection of the 2-nitrobenzoyl ester in the presence of other ester functionalities is required. Additionally, the ortho-nitro substitution alters the compound's physicochemical properties, including dipole moment and chromatographic retention, facilitating separation from para- and meta-nitro regioisomers by standard HPLC methods [2].

ortho-effect ester hydrolysis protecting group strategy

Precursor to (R)-4-Hydroxy-γ-butyrolactone: A Chiral Pool Synthon for Statin and Bioactive Molecule Synthesis

The 2-nitrobenzoyl ester group of the target compound serves as a protecting group for (R)-4-hydroxy-γ-butyrolactone (CAS 58081-05-3), a well-established chiral pool synthon used in the synthesis of statins, lignan natural products, and macrocyclic antibiotics [1]. (R)-4-Hydroxy-γ-butyrolactone is commercially available in technical grade (90%, ee 99+%) [2] and serves as the direct synthetic precursor to the target compound via esterification with 2-nitrobenzoyl chloride. The target compound therefore represents a protected, crystalline form of this versatile chiral intermediate, offering improved storage stability and enabling selective deprotection under controlled conditions. The 2-nitrobenzoyl group is particularly advantageous when orthogonal deprotection is required in the presence of other base-sensitive functionalities, as it can be removed under specific reductive or photochemical conditions that leave other ester groups intact [3].

chiral pool synthesis statin intermediates deprotection strategy

Best Research & Industrial Application Scenarios for 2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- (CAS 671223-57-7)


Synthesis of Spirocyclic Indole-Lactone Libraries via Ortho-Nitro Reductive Cyclization

The target compound is ideally suited for generating spiro[indole-furan]dione scaffolds via triethyl phosphite-mediated reductive cyclization, a transformation uniquely enabled by the ortho-nitrobenzoyl group [1]. This reaction is inaccessible with the para-nitro analog (CAS 671223-58-8), making the target compound the reagent of choice for medicinal chemistry programs exploring spirocyclic architectures as kinase inhibitors, GPCR ligands, or antibacterial agents. The resulting spirocyclic lactones contain both a gamma-lactone and an indole moiety, providing two orthogonal diversification points for parallel library synthesis.

Asymmetric Synthesis of Chiral Gamma-Butyrolactone Natural Products and Pheromones

The (R)-configured target compound serves as a protected chiral building block for the enantioselective synthesis of γ-substituted-γ-butyrolactone natural products, including insect pheromones (e.g., (+)-hexanolide), lignan lactones, and macrocyclic antibiotics [1]. Unlike the racemic mixture or the (S)-enantiomer, the (R)-compound ensures the correct absolute stereochemistry at the C-4 position from the outset of the synthetic sequence, eliminating the need for chiral resolution steps and maximizing enantiomeric purity of the final product (class-level evidence: 98–≥99% ee achievable for γ-butyrolactones synthesized via this general approach) [1].

Orthogonal Protecting Group Strategy in Multi-Step Pharmaceutical Intermediate Synthesis

The differential hydrolysis kinetics of the 2-nitrobenzoyl ester compared to the 4-nitrobenzoyl ester (para-isomer) enable selective deprotection strategies in complex molecule synthesis [2]. The ortho-nitro group sterically shields the ester carbonyl, retarding base-catalyzed hydrolysis relative to the para-nitro analog. This orthogonality is valuable when multiple hydroxyl groups must be differentiated in advanced pharmaceutical intermediates. Furthermore, the 2-nitrobenzoyl group can be cleaved under reductive conditions (e.g., Zn/NH4Cl, catalytic hydrogenation) or photochemical conditions (UV irradiation) that leave other ester groups unaffected [3].

Crystallization-Enabled Chiral Purity Enhancement in Process Chemistry

The 2-nitrobenzoyl ester derivative of (R)-4-hydroxy-γ-butyrolactone is a crystalline solid (as opposed to the hygroscopic, low-melting free alcohol), which facilitates enantiomeric purity enhancement through recrystallization. This physical property is advantageous in process chemistry and kilogram-scale synthesis, where crystalline intermediates enable simpler purification, solvent removal, and analytical quality control compared to liquid or low-melting intermediates. The nitrobenzoyl chromophore also provides a convenient UV handle for HPLC purity monitoring at 254 nm [2].

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